molecular formula C20H18ClNO2 B1452742 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-87-1

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452742
CAS No.: 1160253-87-1
M. Wt: 339.8 g/mol
InChI Key: WWXVAHUMUKOMHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 6-Methyl-2-(4-propoxyphenyl)quinoline

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

The reaction yields this compound as the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl)

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, enabling the study of protein structure, function, and interactions. This compound is valuable in the following areas:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for more advanced compounds.

    Biology: Employed in the study of protein-protein interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows for the modification of target molecules, facilitating the study of their structure and function.

Molecular Targets and Pathways:

    Proteins: The compound targets nucleophilic residues on proteins, such as lysine or cysteine, leading to covalent modification.

    Pathways: The modified proteins can be analyzed to understand their role in various biological pathways and processes.

Comparison with Similar Compounds

  • 6-Methyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
  • 6-Methyl-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
  • 6-Methyl-2-(4-butoxyphenyl)quinoline-4-carbonyl chloride

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (methoxy, ethoxy, propoxy, butoxy).
  • Reactivity: The reactivity of these compounds is similar, as they all contain the carbonyl chloride group. the steric and electronic effects of the substituents can influence their reactivity and selectivity in chemical reactions.
  • Applications: These compounds are used in similar research applications, but their specific properties may make them more suitable for certain studies or reactions.

Properties

IUPAC Name

6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXVAHUMUKOMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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